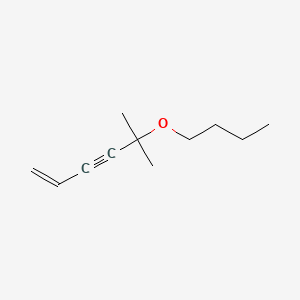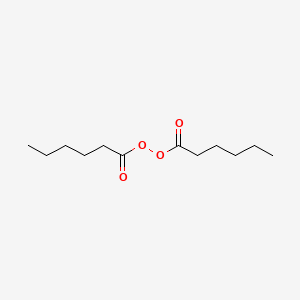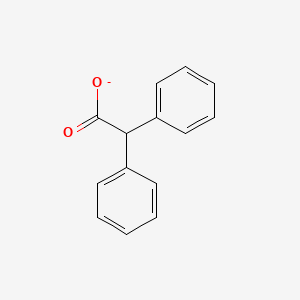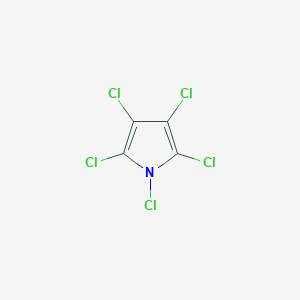![molecular formula C16H16Cl2S3 B14745977 1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) CAS No. 5409-97-2](/img/structure/B14745977.png)
1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) is an organic compound characterized by its unique structure, which includes multiple sulfide linkages and chlorinated aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) typically involves the reaction of bis(2-bromoethyl) sulfide with thiolates. The thiolates are generated in situ from the corresponding thiols in an alcohol or aqueous alcohol solution. The reaction conditions often include the use of a reflux condenser, a thermometer, and a magnetic stir bar. The reaction is carried out in a solution of ethanol with potassium hydroxide as a base .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced equipment and optimized reaction conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfide linkages.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with broken sulfide linkages.
Substitution: Products with substituted aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfide linkages and chlorinated aromatic rings allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]dibenzene: Similar structure but lacks the chlorinated aromatic rings.
Bis(2-bromoethyl) sulfide: Precursor in the synthesis of the target compound.
Sulfoxides and sulfones: Oxidized derivatives of the target compound.
Propiedades
Número CAS |
5409-97-2 |
|---|---|
Fórmula molecular |
C16H16Cl2S3 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-chloro-4-[2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]ethylsulfanyl]benzene |
InChI |
InChI=1S/C16H16Cl2S3/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
Clave InChI |
LXYWYXAFEJTXNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SCCSCCSC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
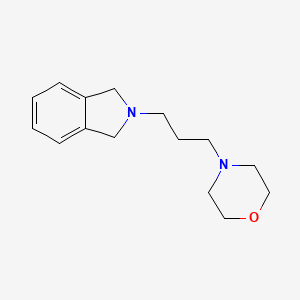
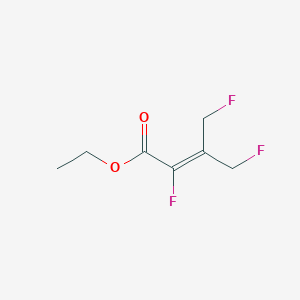
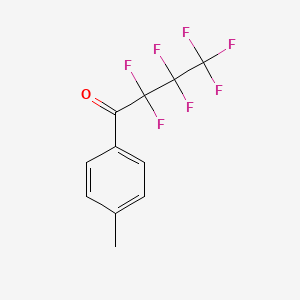
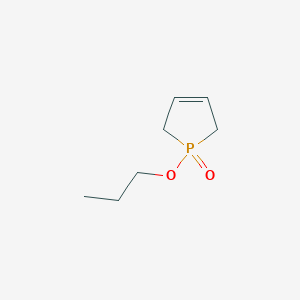


![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
